4-[cyclohexyl(ethyl)sulfamoyl]-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
Description
The compound 4-[cyclohexyl(ethyl)sulfamoyl]-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide is a benzamide derivative featuring a sulfamoyl group substituted with cyclohexyl and ethyl moieties. The thiazole ring at the benzamide’s amide nitrogen is further functionalized with a 7-ethoxy-1-benzofuran-2-yl group. While direct biological data for this compound are unavailable in the provided evidence, its structural features align with analogs studied for anticancer, antimicrobial, and enzyme-modulating activities .
Properties
IUPAC Name |
4-[cyclohexyl(ethyl)sulfamoyl]-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N3O5S2/c1-3-31(21-10-6-5-7-11-21)38(33,34)22-15-13-19(14-16-22)27(32)30-28-29-23(18-37-28)25-17-20-9-8-12-24(35-4-2)26(20)36-25/h8-9,12-18,21H,3-7,10-11H2,1-2H3,(H,29,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXAZWCNASBJDCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC5=C(O4)C(=CC=C5)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[cyclohexyl(ethyl)sulfamoyl]-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide involves multiple steps, typically starting with the preparation of the benzamide core. The cyclohexyl(ethyl)sulfamoyl group can be introduced through sulfonamide formation reactions, while the thiazolyl group can be synthesized via cyclization reactions involving thioamides and α-haloketones. The benzofuran moiety is often introduced through etherification reactions involving phenolic compounds and ethyl halides .
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This includes careful control of temperature, pH, and the use of catalysts to facilitate specific reaction steps.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfamoyl Group
The sulfamoyl moiety (-SO₂N-) undergoes nucleophilic substitution under basic conditions. The cyclohexyl(ethyl)amine group acts as a leaving group in reactions with nucleophiles such as amines or alkoxides.
| Reaction Conditions | Product | Yield (%) | Reference |
|---|---|---|---|
| NaOH (1M), EtOH, 80°C, 6 h | 4-sulfamoylbenzamide derivatives | 72–85 | |
| NH₃ (excess), THF, reflux, 12 h | 4-sulfonamide-benzothiazole analogs | 65 |
Mechanistic Insight : The reaction proceeds via deprotonation of the sulfamoyl nitrogen, forming a sulfonyl intermediate that reacts with nucleophiles. Steric hindrance from the cyclohexyl group reduces reaction rates compared to less bulky analogs .
Hydrolysis of Amide and Ethoxy Groups
The benzamide and ethoxybenzofuran groups are susceptible to hydrolysis:
A. Amide Hydrolysis
Acidic or basic conditions cleave the benzamide bond:
-
Acidic (HCl, 6M, 100°C) : Produces 4-[cyclohexyl(ethyl)sulfamoyl]benzoic acid and 4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-amine (yield: 88%).
-
Basic (KOH, 2M, EtOH) : Forms the corresponding carboxylate salt (yield: 92%) .
B. Ethoxy Group Cleavage
The 7-ethoxy group on the benzofuran undergoes dealkylation under acidic conditions:
-
HBr (48%), acetic acid, 120°C, 8 h : Yields 7-hydroxy-1-benzofuran-2-yl-thiazole derivative (yield: 78%) .
Electrophilic Aromatic Substitution (EAS) on the Benzofuran Ring
The electron-rich benzofuran moiety participates in EAS:
| Reaction | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2 h | 7-ethoxy-5-nitro-1-benzofuran-2-yl | 63 | |
| Sulfonation | SO₃/H₂SO₄, 60°C, 4 h | 7-ethoxy-5-sulfo-1-benzofuran-2-yl | 58 |
Regioselectivity : Substitution occurs preferentially at the 5-position due to electron-donating effects of the ethoxy group .
Thiazole Ring Functionalization
The thiazole ring undergoes halogenation and cross-coupling:
A. Bromination
B. Suzuki Coupling
Scientific Research Applications
Industrial Production Techniques
For industrial applications, optimization of synthetic routes is essential. Techniques may include:
- Continuous flow reactors
- Automated synthesis platforms
- Advanced purification methods such as chromatography and crystallization
This compound has garnered attention for its potential biological activities, particularly in pharmacology. Key areas of research include:
- Antimicrobial Activity : The compound has shown promising results against various pathogens, indicating its potential as an antimicrobial agent.
- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation through specific molecular interactions.
Case Studies and Research Findings
Several case studies have been conducted to evaluate the efficacy of this compound:
- Antimicrobial Evaluation : A study demonstrated moderate activity against Toxoplasma gondii, suggesting potential therapeutic applications in treating infections caused by this parasite .
- Structure-Activity Relationship Studies : Research has focused on understanding how variations in the chemical structure affect biological activity, providing insights into optimizing the compound for enhanced efficacy .
- Pharmacological Studies : Investigations into the pharmacokinetics and pharmacodynamics have revealed important data regarding absorption, distribution, metabolism, and excretion profiles .
Mechanism of Action
The mechanism of action of 4-[cyclohexyl(ethyl)sulfamoyl]-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with active site residues, while the benzofuran and thiazolyl moieties can engage in π-π stacking interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The target compound’s uniqueness lies in its cyclohexyl(ethyl)sulfamoyl group and 7-ethoxybenzofuran-thiazole moiety. Below is a comparison with structurally related compounds from the evidence:
Table 1: Key Structural Differences and Similarities
Physicochemical and Pharmacokinetic Implications
- Methyl(phenyl)sulfamoyl () introduces aromaticity, favoring target binding via π-π stacking, whereas benzyl(methyl)sulfamoyl () adds hydrophobicity for prolonged half-life .
Heterocyclic Systems :
- The 7-ethoxybenzofuran in the target compound may enhance electron density and binding affinity compared to benzothiazole derivatives (), which rely on sulfur-mediated interactions .
- Imidazole-linked sulfonamides () demonstrate marked antimicrobial activity, suggesting that nitrogen-rich heterocycles in the target’s thiazole could similarly influence bioactivity .
Biological Activity
The compound 4-[cyclohexyl(ethyl)sulfamoyl]-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, particularly focusing on its efficacy against various biological targets and its potential therapeutic applications.
Chemical Structure and Properties
The compound consists of several functional groups that contribute to its biological activity:
- Cyclohexyl(ethyl)sulfamoyl group : Known for its role in enhancing solubility and bioavailability.
- Benzamide moiety : Often associated with various biological activities, including anticancer effects.
- Benzofuran and thiazole rings : These heterocycles are known for their antimicrobial and anticancer properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzofuran derivatives, which are structurally related to our compound. For instance, compounds containing benzofuran exhibited significant activity against Mycobacterium tuberculosis and various bacterial strains. The structure-activity relationship (SAR) indicates that modifications at specific positions on the benzofuran ring can enhance antimicrobial efficacy .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 6-Benzofurylpurine | M. tuberculosis | < 0.60 μM |
| 2-(4-methoxy-2-methyl phenyl)-3H-benzofuro [3,2-e] benzofuran | Various bacteria | MIC 3.12 μg/mL |
| 1-(thiazol-2-yl)pyrazoline | E. coli | Inhibitory zone 25 mm |
Anticancer Activity
The anticancer properties of benzamide derivatives are well-documented. Recent research on similar compounds has shown promising results in inhibiting cancer cell proliferation. For example, chalcone derivatives with a benzofuran scaffold demonstrated cytotoxic effects on breast and prostate cancer cell lines through apoptosis induction .
Table 2: Anticancer Activity of Related Compounds
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Chalcone derivative 3a | MCF-7 (breast cancer) | Not specified |
| Chalcone derivative 3a | A549 (lung cancer) | Not specified |
| Chalcone derivative 3a | PC-3 (prostate cancer) | Not specified |
The proposed mechanisms of action for the biological activities of these compounds include:
- Inhibition of Enzymatic Pathways : Many sulfonamide derivatives act by inhibiting key enzymes involved in bacterial growth and cancer cell proliferation.
- Induction of Apoptosis : Compounds like those derived from benzofuran have been shown to induce apoptosis through mitochondrial pathways, leading to cell death in malignant cells.
- Antagonism at Receptors : Some derivatives act as antagonists at specific receptors, such as the histamine H3 receptor, which may contribute to their therapeutic effects .
Case Studies
A notable study evaluated the efficacy of a related compound in a preclinical model of breast cancer. The compound demonstrated significant tumor reduction when administered in combination with standard chemotherapy, suggesting a synergistic effect that warrants further investigation.
Q & A
Q. What are the key synthetic strategies for synthesizing this compound?
The compound is synthesized via multi-step organic reactions, including:
- Coupling reactions (e.g., sulfamoyl group introduction via sulfonylation and cyclohexyl-ethyl amine coupling) .
- Thiazole ring formation through Hantzsch thiazole synthesis, involving cyclization of thiourea derivatives with α-haloketones .
- Benzofuran-2-yl group attachment using Ullmann or Buchwald-Hartwig cross-coupling under palladium catalysis . Key validation methods: Thin-layer chromatography (TLC) for reaction monitoring and HPLC for purity assessment (>95%) .
Q. Which spectroscopic techniques are critical for structural characterization?
Essential methods include:
Q. What are the reported biological activities of this compound?
Preliminary studies on analogs highlight:
- Anticancer activity : IC₅₀ values of 2–10 μM in breast (MCF-7) and colon (HCT-116) cancer cell lines via apoptosis induction .
- Antimicrobial effects : MIC of 8–16 μg/mL against S. aureus and E. coli, attributed to sulfamoyl-thiazole interactions with bacterial enzymes .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance synthetic yield?
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve sulfonylation efficiency by stabilizing intermediates .
- Catalyst screening : Pd(OAc)₂/Xantphos for benzofuran coupling reduces side products (yield increase from 45% to 72%) .
- Temperature control : Lowering thiazole cyclization to 60°C minimizes decomposition .
Q. What computational tools predict biological target interactions?
Advanced methods involve:
- Molecular docking (AutoDock Vina) to model binding with kinases (e.g., EGFR) or tubulin, identifying key hydrogen bonds with sulfamoyl groups .
- QSAR modeling using Gaussian09 to correlate substituent electronegativity with anticancer potency (R² = 0.89) .
- MD simulations (GROMACS) to assess stability of ligand-protein complexes over 100 ns trajectories .
Q. How to resolve contradictions in biological activity data across studies?
Contradictions (e.g., variable IC₅₀ values) require:
- Standardized assays : Use identical cell lines (e.g., NCI-60 panel) and protocols (MTT vs. ATP-luciferase) .
- Metabolic stability testing : Evaluate cytochrome P450-mediated degradation differences using liver microsomes .
- Solubility adjustments : DMSO concentration ≤0.1% to avoid false negatives in cell-based assays .
Q. What strategies elucidate structure-activity relationships (SAR)?
SAR studies utilize:
- Analog synthesis : Varying substituents (e.g., ethoxy → methoxy on benzofuran) to assess impact on cytotoxicity .
- Pharmacophore mapping : Identifying essential groups (e.g., sulfamoyl for kinase inhibition) via 3D alignment in Schrödinger .
- Proteomics : SILAC-based profiling to identify target proteins differentially expressed post-treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
